molecular formula C14H13NO B14265452 2,2-Dimethyl-2H-pyrano[2,3-f]quinoline CAS No. 136189-57-6

2,2-Dimethyl-2H-pyrano[2,3-f]quinoline

Cat. No.: B14265452
CAS No.: 136189-57-6
M. Wt: 211.26 g/mol
InChI Key: FRWQKLSPDQWVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-2H-pyrano[2,3-f]quinoline is a heterocyclic compound that features a fused pyranoquinoline structure. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. The presence of both pyrano and quinoline moieties in its structure contributes to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2H-pyrano[2,3-f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyquinolin-2-ones with propargylic alcohols in the presence of an acid catalyst. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinoline structure .

Another method involves the heating of 2-methyl-3-(3-hydroxybutyl)-4-hydroxyquinoline in polyphosphoric acid, which facilitates the cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2H-pyrano[2,3-f]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2,2-Dimethyl-2H-pyrano[2,3-f]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2H-pyrano[2,3-f]quinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting key signaling pathways involved in cell growth and survival . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

2,2-Dimethyl-2H-pyrano[2,3-f]quinoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activities compared to its analogs.

Properties

CAS No.

136189-57-6

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2,2-dimethylpyrano[2,3-f]quinoline

InChI

InChI=1S/C14H13NO/c1-14(2)8-7-10-5-6-12-11(13(10)16-14)4-3-9-15-12/h3-9H,1-2H3

InChI Key

FRWQKLSPDQWVBW-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C3=C(C=C2)N=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.